molecular formula C9H13N3O B2659622 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole CAS No. 2361610-04-8

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole

Cat. No. B2659622
CAS RN: 2361610-04-8
M. Wt: 179.223
InChI Key: AVOYONGMMFZSCE-CBAPKCEASA-N
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Description

The compound “2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole” is a complex organic molecule. It contains an azabicycloheptane group, which is a type of bicyclic compound containing a nitrogen atom . This structure is found in many natural and synthetic compounds, including some alkaloids .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar azabicycloheptane compounds often involves enantioselective construction methods . These methods aim to create a specific stereochemistry, which is important for the biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the azabicycloheptane and oxadiazole groups. The azabicycloheptane group is a bicyclic structure with a nitrogen atom, and the oxadiazole group is a heterocyclic compound containing two oxygen atoms and a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the azabicycloheptane group might undergo reactions typical of other amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Heterocyclic Compounds Synthesis and Biological Activities

1,2,4-Oxadiazole and 1,2,3-triazole containing heterocyclic compounds, including structures similar to 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole, have been synthesized and exhibit diverse biological activities. They are noted for their anti-protozoal and anti-cancer properties. Novel oxadiazolyl pyrrolo triazole diones were synthesized using the 1,3-dipolar cycloaddition reaction, showing in vitro anti-protozoal and cytotoxic activities (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Therapeutic Potential in Drug Development

Oxadiazole derivatives, such as 1,3,4-oxadiazoles, have significant therapeutic potential. They exhibit a wide range of chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. These compounds are integral in the development of new drugs, with examples like Raltegravir for antiviral therapy and Nesapidil for anti-arrhythmic treatment (Siwach & Verma, 2020).

Synthesis of Heterocyclic Analogues

The synthesis of heterocyclic analogues of epibatidine, involving 7-azabicyclo[2.2.1]hept-2-yl radical intermediates, is an area of interest. This process includes the preparation of the radical and its reaction with radical acceptors, leading to the synthesis of exo-2-(cyano)alkyl substituted 7-azabicyclo[2.2.1]heptane derivatives, valuable for the synthesis of heterocyclic analogues of epibatidine (Gómez-Sánchez, Soriano, & Marco-Contelles, 2008).

Biological Activity and Applications

1,2,5-Oxadiazoles, similar to the compound , have shown immense potential in medicinal chemistry due to their wide variety of applications. They are used in the treatment of various diseases in humans and animals, demonstrating significant biological activities (Filho et al., 2023).

properties

IUPAC Name

2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-11-12-8(13-6)9-4-2-7(9)3-5-10-9/h7,10H,2-5H2,1H3/t7-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOYONGMMFZSCE-CBAPKCEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C23CCC2CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(O1)[C@]23CC[C@H]2CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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